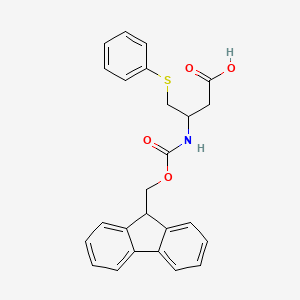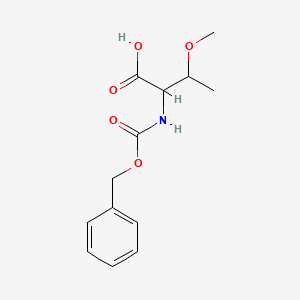
Cbz-allo-O-methyl-D-Thr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-allo-O-methyl-D-Thr: carboxybenzyl-allo-O-methyl-D-threonine , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected amino acid. The carboxybenzyl (Cbz) group serves as a protecting group for the amino function, while the O-methyl group protects the hydroxyl function of threonine. This compound is particularly useful in the synthesis of complex peptides and proteins due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carboxybenzyl-allo-O-methyl-D-threonine typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected using the carboxybenzyl group, while the hydroxyl group is protected using the O-methyl group. The synthesis can be carried out using the following steps:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium bicarbonate. This reaction forms the carboxybenzyl-protected threonine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting the carboxybenzyl-protected threonine with methyl iodide in the presence of a base such as potassium carbonate. This reaction forms carboxybenzyl-allo-O-methyl-D-threonine.
Industrial Production Methods: In an industrial setting, the production of carboxybenzyl-allo-O-methyl-D-threonine involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of protecting groups under controlled conditions. The use of automated synthesizers ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Carboxybenzyl-allo-O-methyl-D-threonine undergoes various chemical reactions, including:
Hydrogenation: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas. This reaction yields the free amino group.
Deprotection: The O-methyl group can be removed by treatment with strong acids such as trifluoroacetic acid, yielding the free hydroxyl group.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C), hydrogen gas.
Acidic Deprotection: Trifluoroacetic acid.
Major Products Formed:
Free Amino Group: Obtained after hydrogenation.
Free Hydroxyl Group: Obtained after acidic deprotection.
Scientific Research Applications
Carboxybenzyl-allo-O-methyl-D-threonine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protecting groups ensure selective reactions and prevent unwanted side reactions.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents. The stability of the protecting groups allows for the synthesis of complex drug molecules.
Biological Studies: It is used in the study of protein-protein interactions, enzyme mechanisms, and receptor-ligand interactions. The protected amino acid can be incorporated into peptides and proteins to study their biological functions.
Mechanism of Action
The mechanism of action of carboxybenzyl-allo-O-methyl-D-threonine involves the selective protection and deprotection of the amino and hydroxyl groups. The carboxybenzyl group protects the amino group from unwanted reactions, while the O-methyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the synthesis of complex peptides and proteins. The molecular targets and pathways involved in the synthesis and deprotection processes include the use of specific reagents and catalysts to achieve the desired reactions.
Comparison with Similar Compounds
Carboxybenzyl-allo-O-methyl-D-threonine is unique due to its specific protecting groups and their stability under various reaction conditions. Similar compounds include:
Carboxybenzyl-L-threonine: Similar to carboxybenzyl-allo-O-methyl-D-threonine but lacks the O-methyl group.
Fluorenylmethyloxycarbonyl-allo-O-methyl-D-threonine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the carboxybenzyl group.
Boc-allo-O-methyl-D-threonine: Uses the t-butyloxycarbonyl (Boc) group as a protecting group instead of the carboxybenzyl group.
Each of these compounds has unique properties and applications, but carboxybenzyl-allo-O-methyl-D-threonine is particularly valued for its stability and ease of removal of the protecting groups.
Properties
IUPAC Name |
3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMPTEMSGZOMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
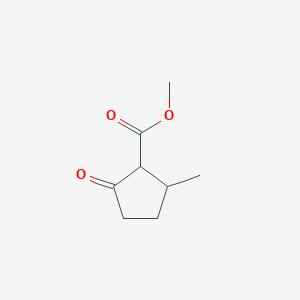
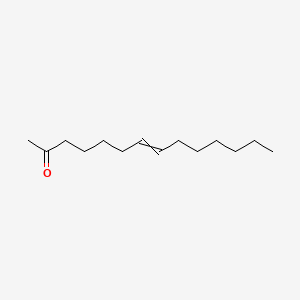
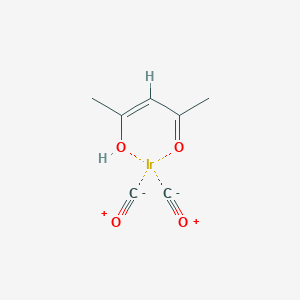
![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)

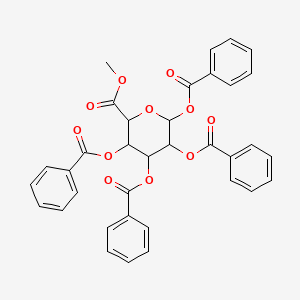
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
